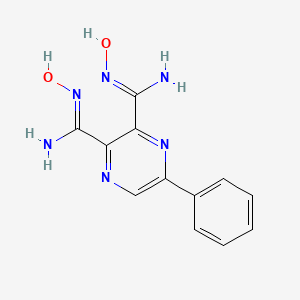

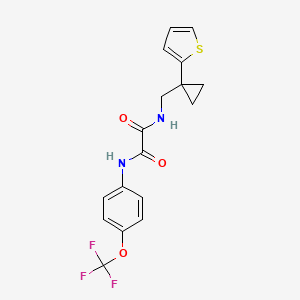

![molecular formula C21H25N3O3S B3013618 Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946358-31-2](/img/structure/B3013618.png)

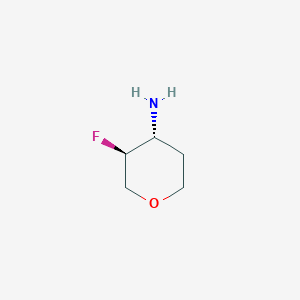

Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-methylisothiourea sulfate or 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, which yields good results for related compounds . Another approach is the Atwal-Biginelli cyclocondensation reaction, which has been used to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer . These methods provide a foundation for the synthesis of the compound , although the specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. For instance, a related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adopts a screw-boat conformation in its dihydropyrimidine ring and features strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, as well as an intramolecular C—H⋯O hydrogen bond . These structural details are crucial for understanding the chemical behavior and potential interactions of the compound of interest.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be hydrolyzed and then cyclized to form related heterocyclic systems . These reactions can be used to transform the compound into different heterocyclic systems, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. For instance, the crystal structure, spectroscopic characterization, and density functional theory calculations have been performed on Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, providing insights into its molecular geometry, vibrational frequencies, and NMR chemical shifts . These properties are essential for understanding the behavior of the compound under different conditions and its potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound is synthesized via various methods, including the Biginelli reaction. This reaction involves methylation and acylation on related derivatives, as well as condensation with dielectrophiles for the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

- It has been produced through condensation reactions, leading to various derivatives with potential pharmacological activities (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

- A modified Biginelli reaction, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, has been used for its synthesis (Chen, Liu, & Wang, 2012).

Derivatives and Modifications

- Various derivatives of this compound have been synthesized, with potential applications in creating novel fused systems and other heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

- The compound has been used as a starting material for preparing derivatives with potential antimicrobial properties (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

- Research has focused on the preparation and reactions of related derivatives, leading to compounds with biocidal properties against bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Potential Applications

- There is a potential for the development of new pharmaceuticals and materials based on these compounds, as seen in their varied chemical properties and reactions (Grinshtein, Stankevich, & Dubur, 1972).

- The compound's derivatives are being explored for their antioxidant properties and electrochemical studies, indicating a broad range of potential applications in various fields (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).

Eigenschaften

IUPAC Name |

methyl 2-butylsulfanyl-7-methyl-5-(3-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-5-6-10-28-21-23-18-17(19(25)24-21)16(14-9-7-8-12(2)11-14)15(13(3)22-18)20(26)27-4/h7-9,11,16H,5-6,10H2,1-4H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODNUCSYDKCFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=CC(=C3)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(butylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

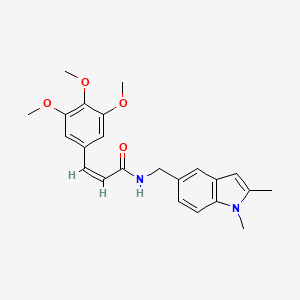

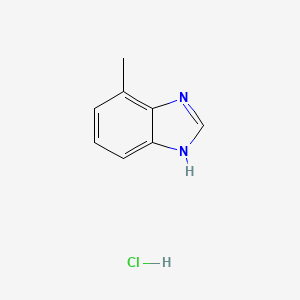

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/no-structure.png)

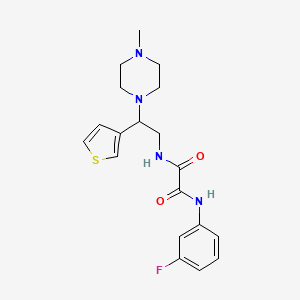

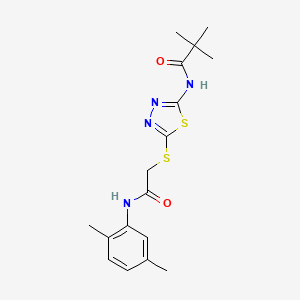

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

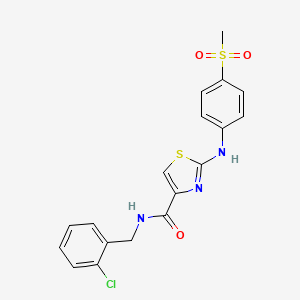

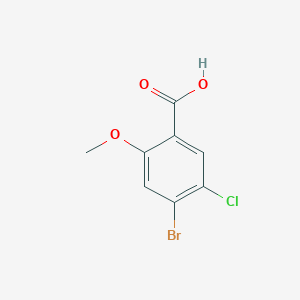

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)